IMT007
Description
IMT007 is a novel isothiazolidine derivative identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) 1,4-α-glucan branching enzyme (GlgB), a critical enzyme for bacterial glycogen biosynthesis and virulence . Discovered through structure- and ligand-based virtual screening of diverse chemical libraries (Maybridge and ZINC databases), this compound demonstrated selective inhibition of Mtb GlgB with minimal inhibitory concentration (MIC) values of 125–250 µg/ml against Mtb H37Ra and H37Rv strains . Its mechanism involves disrupting the enzyme’s active site, particularly through interactions with conserved residues like Lys-538 and Asp-532, which are essential for substrate binding and catalysis . This compound also exhibits intracellular activity in infected macrophages, reducing bacterial burden by 50–70% at 150 µg/ml . Unlike conventional antitubercular drugs (e.g., isoniazid, rifampicin), this compound targets a non-mammalian pathway, minimizing cross-reactivity with human enzymes .
Properties
Molecular Formula |
C10H13ClN4S |
|---|---|
Molecular Weight |
256.75 |
IUPAC Name |
5-(Piperazin-1-yl)isothiazolo[2,3-c]pyrimidin-8-ium chloride |
InChI |
InChI=1S/C10H13N4S.ClH/c1-6-15-14-8-12-10(7-9(1)14)13-4-2-11-3-5-13;/h1,6-8,11H,2-5H2;1H/q+1;/p-1 |
InChI Key |
JOYJFBXVLJTGRZ-UHFFFAOYSA-M |
SMILES |
[N+]1(SC=C2)=C2C=C(N3CCNCC3)N=C1.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMT-007; IMT 007; IMT007 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Potency : MB16695 exhibits lower MIC values (25–31.2 µg/ml) compared to this compound (125–250 µg/ml), suggesting stronger in vitro efficacy .
- Binding Interactions : Both compounds target Mtb GlgB’s Asp-532 and Arg-409, but this compound uniquely forms hydrogen bonds with Lys-538, a residue critical for its inhibitory activity . MB16695 interacts with Met-489, which may stabilize its binding via hydrophobic interactions .
- Selectivity : Neither compound inhibits human GlgB due to conformational differences in the active site (e.g., human GlgB lacks Lys-538 equivalence) .
Enzymatic Inhibition and Mutagenesis Studies
- This compound : Mutation of Lys-538 to alanine (K538A) abolishes its inhibitory activity, confirming the residue’s role in hydrogen bonding .
- MB16695 : Retains partial activity against K538A mutants, suggesting its binding relies on conformational changes rather than direct hydrogen bonding .
- Enzyme Kinetics : this compound reduces Mtb GlgB activity by >80% at 5 nM, comparable to MB16695 (~85% inhibition), but neither affects human GlgB .
Intracellular Efficacy in Macrophage Models
- This compound : At 150 µg/ml, it reduces intracellular Mtb H37Rv CFU by 50–60% in THP-1 macrophages, with minimal cytotoxicity .
- MB16695 : Shows dose-dependent efficacy (30–150 µg/ml), achieving 70% CFU reduction at 150 µg/ml .
- β-Glucan Synthesis : Both compounds disrupt Mtb’s glycogen accumulation, impairing bacterial survival in macrophages .
Advantages and Limitations
- Limitations: Higher MIC than MB16695; requires structural optimization for pharmacokinetics.
- MB16695: Advantages: Superior potency; broader interaction network with GlgB.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
